molecular formula C12H20O3 B2917735 Butyl 3-(2-oxocyclopentyl)propanoate CAS No. 79024-99-0

Butyl 3-(2-oxocyclopentyl)propanoate

Cat. No.: B2917735
CAS No.: 79024-99-0
M. Wt: 212.289
InChI Key: GDZZOGLFHYDUOV-UHFFFAOYSA-N
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Description

Butyl 3-(2-oxocyclopentyl)propanoate: is an organic compound with the molecular formula C12H20O3 . It is a butyl ester derivative of 3-(2-oxocyclopentyl)propanoic acid. This compound is characterized by its unique structure, which includes a cyclopentanone ring fused to a propanoate moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-(2-oxocyclopentyl)propanoate typically involves the esterification of 3-(2-oxocyclopentyl)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically obtained through distillation and purification steps .

Chemical Reactions Analysis

Types of Reactions: Butyl 3-(2-oxocyclopentyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Butyl 3-(2-oxocyclopentyl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also be explored for its potential pharmacological properties, although specific applications in medicine are still under investigation .

Industry: The compound finds applications in the production of fragrances, flavors, and other fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of butyl 3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The cyclopentanone ring can participate in various reactions, including nucleophilic addition and substitution .

Comparison with Similar Compounds

  • Butyl 3-(2-oxocyclohexyl)propanoate
  • Butyl 3-(2-oxocyclobutyl)propanoate
  • Ethyl 3-(2-oxocyclopentyl)propanoate

Uniqueness: Butyl 3-(2-oxocyclopentyl)propanoate is unique due to its specific ring size and ester functionality. Compared to its analogs with different ring sizes, it exhibits distinct reactivity and physical properties. For example, the cyclopentanone ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

butyl 3-(2-oxocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-9-15-12(14)8-7-10-5-4-6-11(10)13/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZZOGLFHYDUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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